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Compound of Interest

Compound Name: TY-011

Cat. No.: B15073005

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological properties of
the TY-011 molecule, a novel small molecule inhibitor with potent anti-tumor activity. The data
and protocols presented herein are derived from the seminal study "Antitumor activity of TY-
011 against gastric cancer by inhibiting Aurora A, Aurora B and VEGFR2 kinases," published in
the Journal of Experimental & Clinical Cancer Research.[1]

Executive Summary

TY-011 is a dual-action kinase inhibitor that demonstrates significant efficacy against gastric
cancer models by targeting key regulators of mitosis and angiogenesis. It potently inhibits
Aurora A, Aurora B, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR?2) kinases. In
preclinical studies, TY-011 has been shown to suppress cancer cell proliferation, induce cell
cycle arrest at the G2/M phase, trigger apoptosis, and inhibit tumor growth in vivo. This
document details the molecule's mechanism of action, provides quantitative data on its efficacy,
and outlines the experimental protocols used to ascertain these properties.

Mechanism of Action

TY-011 exerts its anti-tumor effects through the inhibition of three critical kinases: Aurora A,
Aurora B, and VEGFR2.
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» Aurora A and Aurora B Kinase Inhibition: These serine/threonine kinases are essential for
mitotic progression. By inhibiting Aurora A and B, TY-011 disrupts the formation of the mitotic
spindle, leading to errors in chromosome segregation. This results in an accumulation of
cells in the G2/M phase of the cell cycle and can lead to polyploidy, ultimately triggering
apoptosis.[1]

o VEGFR2 Inhibition: VEGFRZ2 is a key receptor tyrosine kinase involved in angiogenesis, the
formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibition
of VEGFR2 by TY-011 impedes this process, thereby restricting the tumor's access to
essential nutrients and oxygen.[1]

Molecular docking studies have shown that TY-011 occupies the ATP-binding sites of both
Aurora A and Aurora B kinases, preventing their normal function.[1]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data on the efficacy of TY-011 from in vitro
and in vivo studies.

Kinase Target ICs0 (NM)
Aurora A 102.1+£10.1
Aurora B 93.9 + 33.7

Data not explicitly quantified in the primary
VEGFR2 - o _
source, but inhibitory activity was confirmed.

Table 2: In Vitro Anti-proliferative Activity of TY-011 in
Gastric Cancer Cell Lines[1]
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Cell Line ICs0 (M)

MGC-803 0.23+£0.04
SGC-7901 0.09 £ 0.01
BGC-823 0.12 £0.02
AGS 0.96 £0.15
MKN-45 0.18 + 0.03

Table 3: In Vivo Efficacy of TY-011 in MGC-803 Xenograft
Mouse Madel[1]

Treatment Group (Oral Tumor Growth Inhibition .
.. . Tumor Regression

Administration) (%)

Vehicle Control - No

TY-011 (3 mg/kg) 59.41 No

TY-011 (6 mg/kg) 103.77 Yes

TY-011 (9 mg/kg) 113.09 Yes (100%)

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways targeted by TY-011.
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Diagram 1: Inhibition of Aurora A/B Signaling by TY-011.
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Diagram 2: Inhibition of VEGFR2-Mediated Angiogenesis by TY-011.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Kinase Assay

e Assay Type: Homogeneous Time Resolved Fluorescence (HTRF®) KInEASE™-STK assay.
e Procedure:

o The kinase reaction was performed in a 384-well plate.
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o TY-011 was serially diluted and added to the wells containing the respective kinase
(Aurora A, Aurora B, or VEGFR2), a biotinylated substrate peptide, and ATP.

o The reaction was allowed to proceed for a specified incubation period at room
temperature.

o An HTRF detection buffer containing europium cryptate-labeled anti-
phosphoserine/threonine antibody and streptavidin-XL665 was added to stop the reaction.

o The plate was incubated for 60 minutes at room temperature to allow for the development
of the HTRF signal.

o The fluorescence was read at 620 nm and 665 nm using an HTRF-compatible reader.

o The ICso values were calculated from the dose-response curves.

Cell Proliferation Assay

e Assay Type: Cell Counting Kit-8 (CCK-8) assay.
e Procedure:

o Gastric cancer cells were seeded in 96-well plates at a density of 3,000-5,000 cells per
well and allowed to adhere overnight.

o The cells were treated with various concentrations of TY-011 for 72 hours.

o 10 pL of CCK-8 solution was added to each well, and the plate was incubated for an
additional 1-4 hours at 37°C.

o The absorbance at 450 nm was measured using a microplate reader.

o The percentage of cell growth inhibition was calculated relative to the vehicle-treated
control cells, and ICso values were determined.

Cell Cycle Analysis

e Assay Type: Flow cytometry with propidium iodide (PI) staining.
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e Procedure:

Cells were treated with TY-011 for 24 hours.
The cells were harvested, washed with PBS, and fixed in 70% ethanol overnight at -20°C.

The fixed cells were washed and resuspended in a staining solution containing RNase A
and propidium iodide.

The DNA content of the cells was analyzed by flow cytometry.

The percentage of cells in each phase of the cell cycle (G1, S, G2/M) was quantified.

Apoptosis Assay

e Assay Type: Flow cytometry with Annexin V-FITC and PI staining.

e Procedure:

[¢]

Cells were treated with TY-011 for 48 hours.
The cells were harvested and washed with cold PBS.
The cells were resuspended in Annexin V binding buffer.

Annexin V-FITC and propidium iodide were added to the cell suspension, and the mixture
was incubated in the dark for 15 minutes at room temperature.

The stained cells were analyzed by flow cytometry to differentiate between viable, early
apoptotic, late apoptotic, and necrotic cells.

In Vivo Tumor Xenograft Study

The following diagram outlines the workflow for the in vivo efficacy assessment of TY-011.
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Diagram 3: Experimental Workflow for the MGC-803 Xenograft Study.
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Conclusion

TY-011 is a promising anti-tumor agent with a well-defined dual mechanism of action targeting
both mitosis and angiogenesis. The robust in vitro and in vivo data presented in this guide
provide a strong preclinical rationale for its further development as a therapeutic for gastric
cancer and potentially other solid tumors. The detailed experimental protocols offer a
foundation for researchers to replicate and build upon these findings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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